Benzene, 1-methyl-4-(propoxymethyl)-
Description
Benzene, 1-methyl-4-(propoxymethyl)- is a substituted aromatic compound featuring a methyl group at position 1 and a propoxymethyl group (–CH2–O–C3H7) at position 4 of the benzene ring. These derivatives often exhibit distinct physicochemical properties and biological activities, making them relevant in industrial, pharmaceutical, and agrochemical applications. The propoxymethyl group introduces unique steric and electronic effects, influencing reactivity, solubility, and toxicity compared to other alkyl or functionalized benzene derivatives .
Properties
CAS No. |
91967-70-3 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-methyl-4-(propoxymethyl)benzene |
InChI |
InChI=1S/C11H16O/c1-3-8-12-9-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
HGHKXIOBIUJSCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-(propoxymethyl)- typically involves the alkylation of toluene (methylbenzene) with propoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the propoxymethyl group is introduced to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants, as well as using advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-methyl-4-(propoxymethyl)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reduction reactions can occur at the propoxymethyl group, converting it to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH).
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO in acidic or basic medium.
Reduction: LiAlH in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions (OH) or amines (NHR).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzene, 1-methyl-4-(propoxymethyl)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of substituted benzenes on biological systems. It may also be explored for its potential therapeutic properties, although specific applications in medicine are still under investigation.
Industry: In the industrial sector, Benzene, 1-methyl-4-(propoxymethyl)- is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-4-(propoxymethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties and applications of benzene derivatives with substituents at the 1-methyl-4-position, based on the provided evidence:
*Estimated from analogous compounds.
Key Findings:
Physicochemical Properties :
- Substituents significantly alter boiling points. For example, the methylthio (–SCH3) group in Benzene, 1-methyl-4-(methylthio)- increases boiling point (326.20 K) compared to the chloro-substituted derivative (303.15 K) due to stronger intermolecular interactions .
- Fluorinated derivatives (e.g., Benzene, 1-methyl-4-(pentafluoroethyl)-) exhibit enhanced thermal stability and hydrophobicity, critical for specialty materials .
- Biological Activity: Benzene, 1-methyl-4-(1-methylethyl)- (p-cymene) demonstrates insecticidal efficacy, achieving 65% aphid mortality at 35% concentration within 24 hours . Chlorinated derivatives (e.g., Benzene, 1-chloro-4-methyl-) are linked to hepatotoxicity through reactive metabolite formation, consistent with broader benzene-related carcinogenicity .
Industrial Applications :
- Isocyanato- and propoxy-substituted derivatives serve as intermediates in polyurethane and resin production .
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